molecular formula C13H23N B13181121 N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclobutanamine

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclobutanamine

Katalognummer: B13181121
Molekulargewicht: 193.33 g/mol
InChI-Schlüssel: XGDYMWNQPQKOQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-{bicyclo[221]heptan-2-yl}ethyl)cyclobutanamine is a complex organic compound characterized by its unique bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclobutanamine typically involves multiple steps. One common method includes the reaction of bicyclo[2.2.1]heptan-2-yl derivatives with cyclobutanamine under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclobutanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclobutanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloroacetamide
  • N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide
  • Bicyclo[2.2.1]heptan-2-ol
  • Bicyclo[2.2.1]heptan-2-one

Uniqueness

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclobutanamine is unique due to its specific bicyclic structure and the presence of both cyclobutanamine and bicyclo[2.2.1]heptan-2-yl moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C13H23N

Molekulargewicht

193.33 g/mol

IUPAC-Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]cyclobutanamine

InChI

InChI=1S/C13H23N/c1-9(14-12-3-2-4-12)13-8-10-5-6-11(13)7-10/h9-14H,2-8H2,1H3

InChI-Schlüssel

XGDYMWNQPQKOQI-UHFFFAOYSA-N

Kanonische SMILES

CC(C1CC2CCC1C2)NC3CCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.